6-chloro-1,3-benzothiazole-2-thiol
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Overview
Description
6-chloro-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and thiol groups in its structure makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-chloro-1,3-benzothiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Another method includes the treatment of 2-mercaptoaniline with acid chlorides .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and scalable protocols. One-pot synthesis methods, which combine multiple reaction steps into a single process, are commonly employed to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The chloro group can be reduced to form the corresponding benzothiazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
6-chloro-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenases, which are involved in the inflammatory pathway . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1,3-benzothiazole-2-amine
- 2-chlorobenzothiazole
- Benzothiazole-2-thiol
Uniqueness
6-chloro-1,3-benzothiazole-2-thiol is unique due to the presence of both chloro and thiol groups, which provide it with distinct reactivity and a wide range of applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
6-chloro-1,3-benzothiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHLOHAQAADLRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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